molecular formula C14H19NO2 B8287812 (+-)-1-(Phenylmethyl)-5-propoxy-2-pyrrolidinone CAS No. 136410-28-1

(+-)-1-(Phenylmethyl)-5-propoxy-2-pyrrolidinone

Cat. No.: B8287812
CAS No.: 136410-28-1
M. Wt: 233.31 g/mol
InChI Key: VDSUSCVJIQVSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+-)-1-(Phenylmethyl)-5-propoxy-2-pyrrolidinone is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136410-28-1

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-benzyl-5-propoxypyrrolidin-2-one

InChI

InChI=1S/C14H19NO2/c1-2-10-17-14-9-8-13(16)15(14)11-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3

InChI Key

VDSUSCVJIQVSRE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4 g of 5-(n-propyloxy)-pyrrolidin-2-one, 0.4 g of n-tetrabutylammonium bromide and 2.34 g of potassium hydroxide hydrated to 85% in 70 cm3 of tetrahydrofuran, there is added a solution of 4.78 g of benzyl bromide in 25 cm3 of tetrahydrofuran, operating at between 20° C. and 30° C. After agitating for 1 hour, filtering and then evaporating under reduced pressure, the residue is chromatographed on silica, (eluent: ethyl acetate--n-hexane, 1--1). 4 g of the expected product is obtained.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutylammonium bromide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.